molecular formula C12H17Cl2N3O B1436237 1'-Methylspiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride CAS No. 1657033-40-3

1'-Methylspiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride

Cat. No.: B1436237
CAS No.: 1657033-40-3
M. Wt: 290.19 g/mol
InChI Key: JJFXCMMDFUNTDT-UHFFFAOYSA-N
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Description

“1’-Methylspiro[piperidine-3,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one dihydrochloride” is a chemical compound with the CAS Number: 1657033-40-3. It has a molecular weight of 290.19 and its IUPAC name is 1’-methylspiro [piperidine-3,3’-pyrrolo [3,2-b]pyridin]-2’ (1’H)-one dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15N3O.2ClH/c1-15-9-4-2-7-14-10 (9)12 (11 (15)16)5-3-6-13-8-12;;/h2,4,7,13H,3,5-6,8H2,1H3;2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature. More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Synthesis and Applications in Inhibition

  • A study described the design, synthesis, and testing of aminopyridyl/pyrazinyl-substituted spiro compounds as c-Met/ALK dual inhibitors, showing significant tumor growth inhibition in certain cancer models (Li et al., 2013).
  • Another research effort focused on synthetic bacteriochlorins with spiro-piperidine motifs, tailored for specific spectroscopic properties and potential applications in photodynamic therapy (Reddy et al., 2013).
  • The discovery of novel hexahydrospiro[piperidine-4,1'-pyrrolo[3,4-c]pyrroles] as selective small-molecule nociceptin/orphanin FQ receptor agonists presents potential therapeutic applications (Kolczewski et al., 2003).

Synthesis and Characterization of Spiro Compounds

  • Research on the synthesis of novel compounds containing spiro and heterocyclic systems highlights the structural diversity achievable and potential applications in medicinal chemistry (Soukri et al., 2003).
  • Studies have also explored the efficient synthesis of spiro compounds with potential antimycobacterial activity, indicating the role of such compounds in developing new treatments for infectious diseases (Kumar et al., 2009).

Safety and Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

1'-methylspiro[piperidine-3,3'-pyrrolo[3,2-b]pyridine]-2'-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.2ClH/c1-15-9-4-2-7-14-10(9)12(11(15)16)5-3-6-13-8-12;;/h2,4,7,13H,3,5-6,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFXCMMDFUNTDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3(C1=O)CCCNC3)N=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-Methylspiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride
Reactant of Route 2
1'-Methylspiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride
Reactant of Route 3
1'-Methylspiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride
Reactant of Route 4
1'-Methylspiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride
Reactant of Route 5
1'-Methylspiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride
Reactant of Route 6
1'-Methylspiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride

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